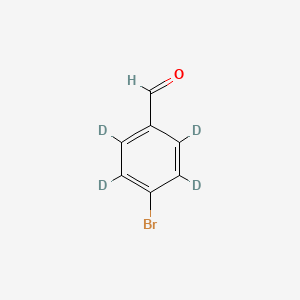

4-Bromobenz-2,3,5,6-d4-aldehyde

Description

4-Bromobenz-2,3,5,6-d4-aldehyde is a deuterated aromatic aldehyde featuring a bromine substituent at the para position of the benzene ring and four deuterium atoms at the 2, 3, 5, and 6 positions. This isotopic labeling distinguishes it from non-deuterated analogs, making it valuable in applications such as kinetic isotope effect studies, nuclear magnetic resonance (NMR) spectroscopy, and as a stable internal standard in mass spectrometry . Its molecular formula is C₇H₃D₄BrO, with a molecular weight of 211.03 g/mol (accounting for deuterium substitution). The compound’s primary use lies in synthetic organic chemistry, particularly in reactions where isotopic labeling is critical for mechanistic investigations .

Properties

Molecular Formula |

C7H5BrO |

|---|---|

Molecular Weight |

189.04 g/mol |

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzaldehyde |

InChI |

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |

InChI Key |

ZRYZBQLXDKPBDU-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Br)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenz-2,3,5,6-d4-aldehyde typically involves the bromination of deuterated benzaldehyde. One common method is the selective oxidation of 4-Bromobenzyl alcohol using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C.

Industrial Production Methods: Industrial production of 4-Bromobenz-2,3,5,6-d4-aldehyde involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenz-2,3,5,6-d4-aldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to 4-Bromobenzoic acid.

Reduction: Formation of 4-Bromobenzyl alcohol.

Substitution: Halogen exchange reactions.

Common Reagents and Conditions:

Oxidation: Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid in acetonitrile.

Reduction: Sodium borohydride in methanol.

Substitution: Halogen exchange using lithium halides in polar solvents.

Major Products:

Oxidation: 4-Bromobenzoic acid.

Reduction: 4-Bromobenzyl alcohol.

Substitution: Various halogenated benzaldehydes.

Scientific Research Applications

4-Bromobenz-2,3,5,6-d4-aldehyde is widely used in scientific research due to its stable isotope labeling properties. Some key applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the development of diagnostic tools and imaging agents.

Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromobenz-2,3,5,6-d4-aldehyde involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic compounds. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of the labeled atoms within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Bromobenz-2,3,5,6-d4-aldehyde with key analogs based on structural features, physicochemical properties, and applications:

Key Observations:

Isotopic vs. Non-Deuterated Analogs: The deuterated version exhibits a ~5% increase in molecular weight compared to non-deuterated 4-bromobenzaldehyde (C₇H₅BrO, MW 185.02 g/mol). This difference is critical for mass spectrometry applications, where isotopic separation is required . Deuterium substitution reduces vibrational frequencies, enhancing stability in reactions involving C–H bond cleavage (kinetic isotope effect ~6–10) .

Functional Group Variations :

- 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) contains a brominated methyl group instead of a ring-substituted bromine. This structural difference increases its reactivity in alkylation reactions but reduces electronic effects on the aromatic ring compared to the para-bromo derivative .

- Hydroxyl-substituted analogs (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) exhibit higher polarity due to hydrogen bonding, leading to distinct solubility profiles (e.g., soluble in polar aprotic solvents like DMSO) .

In contrast, 3,5-Dibromo-2-hydroxybenzaldehyde has well-documented toxicity, including respiratory irritation and environmental persistence due to bromine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.